N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: is a derivative of Lopinavir, a well-known HIV protease inhibitor. This compound is often used in research related to antiviral and antiretroviral therapies, particularly in the context of HIV and COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves multiple steps, starting from the parent compound, LopinavirSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and COVID-19.
Industry: Utilized in the development of new antiviral drugs
Mechanism of Action
The mechanism of action of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves inhibiting the activity of HIV protease, an enzyme critical for the viral lifecycle. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Lopinavir: The parent compound, also an HIV protease inhibitor.
Ritonavir: Often used in combination with Lopinavir to enhance its efficacy.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action.
Uniqueness
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to its parent compound .
Properties
Molecular Formula |
C29H32N2O4 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D |
InChI Key |
XAMVJQYRFDXGPR-JIKUYRBXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.